![molecular formula C10H11BrN2O B120484 1-(3-溴丙基)-1H-苯并[d]咪唑-2(3H)-酮 CAS No. 103784-04-9](/img/structure/B120484.png)
1-(3-溴丙基)-1H-苯并[d]咪唑-2(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure suggests that it is related to benzimidazole derivatives that have been synthesized and studied for various properties and applications.
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, a one-pot synthesis involving a Pd-catalyzed N-arylation and a Cu-catalyzed C–H functionalization/C–N bond formation process has been used to create 1,2-diphenyl-1H-benzo[d]imidazole derivatives . Similarly, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis has been reported, yielding moderate to good yields . These methods could potentially be adapted for the synthesis of "1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The specific substituents on the benzimidazole core can significantly influence the molecular interactions and properties of the compound. For example, the X-ray structure characterization and Hirshfeld surface analysis of antipyrine-like derivatives have shown that the crystal packing is stabilized by a combination of hydrogen bonds and π-interactions . These types of analyses are crucial for understanding the solid-state structure of "1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one" and its derivatives.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions depending on their substituents. The transition-metal-free insertion of benzyl bromides into 2-(1H-benzo[d]imidazol-1-yl)benzaldehyde has been demonstrated, leading to the synthesis of diverse quinolin-4-one derivatives . Additionally, the reaction of benzimidazole derivatives with bromine and enolizable ketones has been shown to yield thiazolidene-2-imine derivatives . These reactions highlight the reactivity of benzimidazole derivatives and could provide insights into the types of chemical transformations that "1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be influenced by their molecular structure. For instance, the synthesis and characterization of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their complexes with zinc(II) ion have been studied, revealing the solvent effect on complexation and the nature of the complexes formed . The analysis of antimycotic agents structurally related to benzimidazoles has been performed using gas chromatography-mass spectrometry, indicating the importance of analytical methods in determining the properties of these compounds . These studies could be relevant for assessing the properties of "1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one" and understanding its behavior in different environments.
科学研究应用
1. Fluorescent Probe for SO2 Derivatives
- Methods of Application: The probe was constructed using phenanthroimidazole as the dyes platform, aldehyde as the reactive site for SO2, and trimethylamine (TMA) enabled the introduction of the cationic water-solubilizing substituent .
- Results or Outcomes: The application of the novel probe PI-SO2 proved that it was not only a useful tool for the detection of SO2 derivatives in vitro, but also a potential assay for investigating the effects of SO2 derivatives, demonstrating its value in practical application of complex biological samples .
2. Carbazole-based Fluorophores
- Application Summary: Carbazole-based, π-conjugated donor–acceptor fluorophores were synthesized by integrating imidazole/thiazole units. The impact of subtle structural changes on fluorescence properties was investigated .
- Methods of Application: The synthesis involved integrating imidazole/thiazole units with carbazole. The resulting compounds were then tested for their fluorescence properties .
- Results or Outcomes: The compounds showed strong fluorescence in solution and solid-state. They exhibited contrasting stimuli-induced fluorescence switching, water-sensing, and deep-blue emission .
3. Synthesis of 4-(1-(3-bromopropyl)-1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde
- Application Summary: This compound was synthesized as part of a process to create a water-soluble fluorescent probe for SO2 derivatives. The compound was used as an intermediate in the synthesis process .
- Methods of Application: The synthesis involved using 1,3-dibromopropane and Cs2CO3 in anhydrous DMF. The reaction mixture was heated at 40 °C for 12 hours under N2 atmosphere .
- Results or Outcomes: The successful synthesis of this compound was a crucial step in the creation of the water-soluble fluorescent probe .
4. Carbazole-based, π-conjugated donor–acceptor fluorophores
- Application Summary: These fluorophores were synthesized by integrating imidazole/thiazole units. The impact of subtle structural changes on fluorescence properties was investigated .
- Methods of Application: The synthesis involved integrating imidazole/thiazole units with carbazole. The resulting compounds were then tested for their fluorescence properties .
- Results or Outcomes: The compounds showed strong fluorescence in solution and solid-state. They exhibited contrasting stimuli-induced fluorescence switching, water-sensing, and deep-blue emission .
5. Synthesis of 4-(1-(3-bromopropyl)-1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde
- Application Summary: This compound was synthesized as part of a process to create a water-soluble fluorescent probe for SO2 derivatives. The compound was used as an intermediate in the synthesis process .
- Methods of Application: The synthesis involved using 1,3-dibromopropane and Cs2CO3 in anhydrous DMF. The reaction mixture was heated at 40 °C for 12 hours under N2 atmosphere .
- Results or Outcomes: The successful synthesis of this compound was a crucial step in the creation of the water-soluble fluorescent probe .
6. Carbazole-based, π-conjugated donor–acceptor fluorophores
- Application Summary: These fluorophores were synthesized by integrating imidazole/thiazole units. The impact of subtle structural changes on fluorescence properties was investigated .
- Methods of Application: The synthesis involved integrating imidazole/thiazole units with carbazole. The resulting compounds were then tested for their fluorescence properties .
- Results or Outcomes: The compounds showed strong fluorescence in solution and solid-state. They exhibited contrasting stimuli-induced fluorescence switching, water-sensing, and deep-blue emission .
安全和危害
未来方向
属性
IUPAC Name |
3-(3-bromopropyl)-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,6-7H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFXOOPGLLIDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one | |
CAS RN |
103784-04-9 |
Source


|
| Record name | 1-(3-bromopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


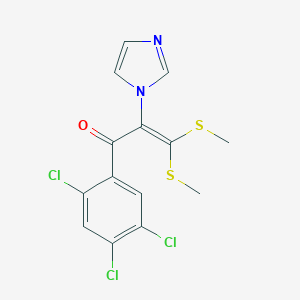
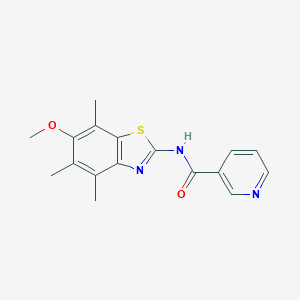
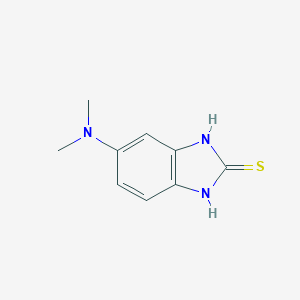
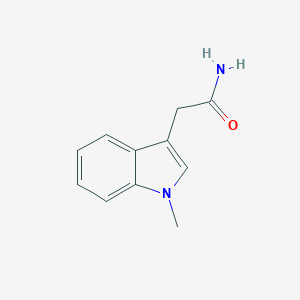
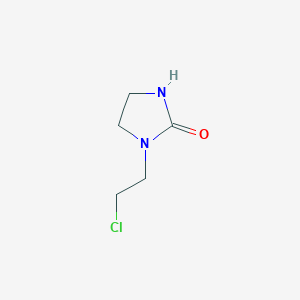

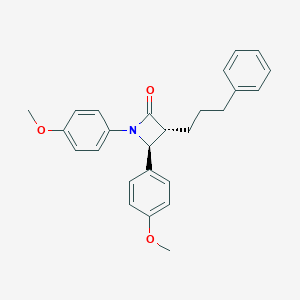
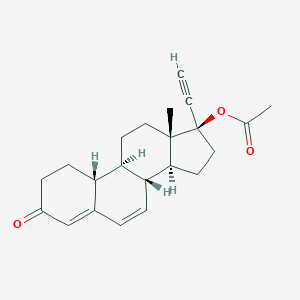
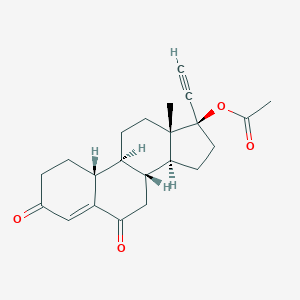
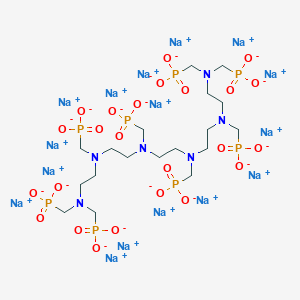
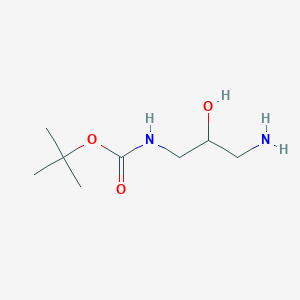
![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)
![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)